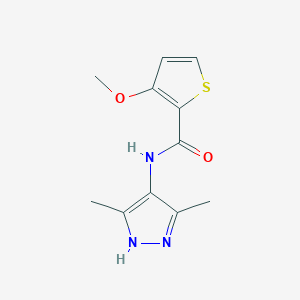
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide, also known as DMPT, is a synthetic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammatory responses. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to modulate the MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of various cellular processes, including cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has several advantages for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively easy to synthesize and can be obtained in good yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has some limitations for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively insoluble in water, which can limit its use in aqueous-based assays. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide also has limited solubility in organic solvents, which can limit its use in some organic-based assays.
未来方向
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide. One potential direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to explore the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a natural preservative in the food and cosmetic industries. Furthermore, the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a lead compound for the development of new antimicrobial and anticancer agents can also be explored.
合成方法
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-methoxythiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a white to off-white crystalline solid in good yield.
科学研究应用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-9(7(2)14-13-6)12-11(15)10-8(16-3)4-5-17-10/h4-5H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVIVSPFFZJRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)